REACTION_CXSMILES
|
Br[CH2:2][CH2:3][N:4]1[C:8]([CH2:9]Br)=[CH:7][C:6]([N+:11]([O-:13])=[O:12])=[N:5]1.[O:14]1[CH2:17][CH:16]([NH2:18])[CH2:15]1.CCN(C(C)C)C(C)C>>[N+:11]([C:6]1[CH:7]=[C:8]2[CH2:9][N:18]([CH:16]3[CH2:17][O:14][CH2:15]3)[CH2:2][CH2:3][N:4]2[N:5]=1)([O-:13])=[O:12]
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Name
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|
Quantity
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1.54 g
|
Type
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reactant
|
Smiles
|
BrCCN1N=C(C=C1CBr)[N+](=O)[O-]
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Name
|
|
Quantity
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432 mg
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Type
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reactant
|
Smiles
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O1CC(C1)N
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Name
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|
Quantity
|
1.55 mL
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Type
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reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 24 hr
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
to give a light yellow solution
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=NN2C(CN(CC2)C2COC2)=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |